2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
“2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” is a chemical compound . It is used in various fields of research .
Molecular Structure Analysis
The molecular formula of “2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” is C12H6F5N . Its molecular weight is 259.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” include a refractive index of 1.57 , a boiling point of 95 °C/0.4 mmHg , and a density of 1.254 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Suzuki Cross-Coupling Reaction : The compound 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine has been synthesized with a yield over 90% using Suzuki cross-coupling reaction, showcasing its potential in chemical synthesis and industrial applications (Ding Yuqiang, 2011).
Applications in Material Science
- Preparation of Bright Emitting Iridium(III) Complexes : This compound, through Pd-catalyzed C-H bond arylation, enables the synthesis of charge-neutral and cationic species of Ir(III) complexes, important for creating efficient emitters with tunable photophysical properties (Rabab Boyaala et al., 2020).
Analytical and Structural Studies
- Spectroscopic Characterization : Studies involving the spectroscopic characterization of related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, have been conducted, providing valuable insights into the molecular structure and properties (H. Vural & M. Kara, 2017).
- Crystal Structure Analysis : The acid hydrate of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid, was studied, revealing intricate hydrogen-bonding networks, important for understanding molecular interactions and crystallography (N. Ye & J. Tanski, 2020).
Pharmaceutical and Biological Context
- Lead Selection for Malaria Treatment : In the context of malaria treatment, related trifluoromethyl-substituted pyridine analogues have been explored for their antimalarial activity, highlighting the compound's relevance in medicinal chemistry (M. Chavchich et al., 2016).
Catalysis and Organic Synthesis
- Trifluoroacetylation of Arenes : A study on 2-(Trifluoroacetoxy)pyridine, a related compound, demonstrated its utility in trifluoroacetylating arenes, an important process in organic synthesis (T. Keumi et al., 1990).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKQPMDFNYNYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693237 | |
Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
387827-64-7 | |
Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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